(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been involved in studies focusing on synthesis and structural characterization. For example, Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and confirmed its structure using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009). Similarly, Swamy et al. (2013) explored isomorphous structures with chloro- and methyl-substitutions, revealing significant insights into the molecular structure (Swamy et al., 2013).
Catalysis and Chemical Reactions
Saeidian, Abdoli, and Salimi (2013) described a one-pot synthesis method involving this compound, highlighting its utility in chemical synthesis. They used nano copper oxide as an effective heterogeneous nanocatalyst, illustrating the compound's role in facilitating complex chemical reactions (Saeidian et al., 2013).
Biocatalysis and Pharmaceutical Applications
A study by Ni, Zhou, and Sun (2012) focused on producing a chiral intermediate of the anti-allergic drug Betahistine using this compound. They utilized carbonyl reductase-producing microorganisms for stereoselective reduction, demonstrating its potential in biocatalysis and pharmaceutical manufacturing (Ni et al., 2012).
Microreaction Systems in Synthesis
Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a microreaction system, demonstrating the compound's role in innovative chemical engineering approaches. They used a liquid-liquid biphasic microreaction system for efficient synthesis, highlighting the compound's versatility in different experimental setups (Chen et al., 2021).
properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,18,20-21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIZYCYVVRLUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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